molecular formula C23H19N5 B3855770 1-phenylethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

1-phenylethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B3855770
M. Wt: 365.4 g/mol
InChI Key: WEMTZIPIMSSTJY-KOEQRZSOSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate starting materials under specific conditions . For instance, new mononuclear Fe (III), Cu (II), Ag (I), ZrO (IV), and UO2 (VI) complexes were synthesized by the reaction of metal ions with a similar compound .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using analytical, spectral (infrared, electronic, 1H NMR, electron spin resonance (ESR), and mass), magnetic moment, molar conductance, thermal gravimetric analysis, and powder X‐ray diffraction (XRD) measurements .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various metal ions . The formation constants of these reactions were calculated, which decrease as temperature increases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, solubility in water is one of the properties that can be determined .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets . For instance, 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling similar compounds. They should be stored in a cool, dry place in a tightly closed container .

Future Directions

The future directions in the study of similar compounds often involve the synthesis of new derivatives and the exploration of their biological activities .

properties

IUPAC Name

5,6-diphenyl-N-[(E)-1-phenylethylideneamino]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-17(18-11-5-2-6-12-18)25-27-23-24-21(19-13-7-3-8-14-19)22(26-28-23)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,27,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMTZIPIMSSTJY-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenylethanone (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

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